N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: is a synthetic organic compound that features a benzodioxole moiety and a benzylpiperazine group. Compounds with these structural motifs are often explored for their potential pharmacological properties, including psychoactive and therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Benzylpiperazine: Benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the benzylpiperazine under amide bond-forming conditions, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide would depend on its specific biological targets. It might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine (BZP): A psychoactive compound with stimulant properties.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its psychoactive effects.
N-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one (MDPV): A stimulant with psychoactive effects.
Uniqueness
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: is unique due to its specific combination of benzodioxole and benzylpiperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-21(22-18-6-7-19-20(14-18)27-16-26-19)8-9-23-10-12-24(13-11-23)15-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNXWPXLMBHHLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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